![molecular formula C22H23N3O4S2 B6583648 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide CAS No. 1251592-98-9](/img/structure/B6583648.png)
3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide
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Description
3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide (3-MPSPTC) is an organic compound with potential applications in medicinal chemistry and drug development. It is a member of the piperazinone family, which is known for its anti-inflammatory, anti-cancer, and anti-viral properties. 3-MPSPTC has been studied extensively in the laboratory setting, and researchers have identified several potential applications for this compound.
Scientific Research Applications
- Researchers have synthesized and characterized the 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), FT-Raman spectroscopy, and nuclear magnetic resonance (NMR) .
- A related compound, N-(4-(4-(3-chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide , showed promise as a PET radioligand for D3R .
- Two compounds containing the 2-MeO-Ph-piperazine moiety linked to 1-adamantanamine and memantine were synthesized and tested for their binding affinity against the 5-HT1A receptor .
Crystal Structure and Spectroscopic Characterization
PET Radioligand Development for Dopamine D3 Receptor (D3R)
Binding Affinity Against 5-HT1A Receptor
Anti-Tubercular Activity
properties
IUPAC Name |
3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-29-19-9-5-8-18(16-19)24-11-13-25(14-12-24)31(27,28)20-10-15-30-21(20)22(26)23-17-6-3-2-4-7-17/h2-10,15-16H,11-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGCNMYYCKLTNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide |
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